Holacurtine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17934-63-3 |
|---|---|
Molecular Formula |
C29H49NO5 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C29H49NO5/c1-17(31)21-11-14-29(32)23-8-7-19-15-20(9-12-27(19,3)22(23)10-13-28(21,29)4)35-25-16-24(33-6)26(30-5)18(2)34-25/h18-26,30,32H,7-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
VPLNNEMLBWLRFQ-LRGQOBMHSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)C)O)C)C)OC)NC |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)C)O)C)C)OC)NC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)C)O)C)C)OC)NC |
Origin of Product |
United States |
Isolation and Dereplication Methodologies of Holacurtine
Extraction and Purification Techniques
Chromatographic Separation Methods
Column Chromatography Techniques (Alumina, Silicic Acid)
Column chromatography is a pivotal technique for the purification of compounds from complex mixtures. In the context of isolating natural products like holacurtine, adsorbents such as alumina (B75360) (Al₂O₃) and silicic acid (the hydrated form of silicon dioxide, SiO₂) are commonly utilized chemistryviews.orgcup.edu.cn.
Alumina (Aluminium Oxide):
Alumina is a polar adsorbent, making it effective for separations based on polar interactions. acmechem.com It is available in acidic, neutral, and basic forms, which allows for the tailored separation of different types of compounds acmechem.com. For the separation of alkaloids, which are basic in nature, basic or neutral alumina is often the preferred choice. teledyneisco.com The separation mechanism on alumina can be influenced by the presence of carbon-carbon double bonds in the molecule, sometimes offering better separation for unsaturated compounds compared to silica (B1680970) gel. acmechem.com
Silicic Acid:
Silicic acid, often used in the form of silica gel, is another polar adsorbent, though generally less polar than alumina. acmechem.com It is widely used for the purification of a broad range of organic compounds. chemistryviews.org Since silica gel is slightly acidic, it can strongly retain basic compounds, which might necessitate the use of a modified solvent system, such as one containing a small amount of a base like triethylamine, to facilitate elution. teledyneisco.com
While specific documented instances detailing the use of both alumina and silicic acid in a sequential manner for this compound isolation are not prevalent in readily available literature, the general principles of chromatography suggest that a multi-step approach is common. An initial separation could be performed on one type of column (e.g., alumina) to yield crude fractions, which are then further purified on a different type of column (e.g., silicic acid or a functionalized silica column) to achieve higher purity. cup.edu.cnteledyneisco.com
Preparative Chromatography for Compound Enrichment
Following initial separation by column chromatography, preparative chromatography is employed to enrich the concentration of the target compound, this compound. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, with the goal of isolating the compound of interest rather than simply detecting it.
Preparative High-Performance Liquid Chromatography (PHPLC) is a powerful method for this purpose. mdpi.com It offers higher resolution and efficiency compared to traditional column chromatography. In a typical PHPLC workflow, the crude extract or partially purified fraction containing this compound is injected onto a preparative column. A carefully selected solvent system (mobile phase) is then pumped through the column to separate the components of the mixture. lcms.cz
The fractions eluting from the column are collected, and those containing the desired compound are identified, often by analytical techniques like thin-layer chromatography or analytical HPLC. These enriched fractions can then be combined and subjected to further purification steps or crystallization. Modern preparative systems can automate the entire process, from injection and fractionation to enrichment and recovery, significantly streamlining the workflow. shimadzu.co.uk
Crystallization and Isolation Enhancement Strategies
Crystallization is a crucial final step in the purification process, aiming to obtain the pure solid compound from a solution. The success of crystallization depends on creating a supersaturated solution, from which the compound precipitates in an ordered, crystalline form. mdpi.com
Several strategies can be employed to induce and enhance crystallization:
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures.
Controlling Supersaturation: Supersaturation can be achieved by slow evaporation of the solvent, by gradually cooling a saturated solution, or by adding an "anti-solvent" in which the compound is insoluble. mdpi.com
Seeding: Introducing a tiny crystal of the pure compound (a seed crystal) into the supersaturated solution can initiate crystallization. unifr.ch
Purity of the Sample: The presence of impurities can significantly hinder crystal growth. Therefore, effective prior purification by chromatography is essential. researchgate.net
Controlling Nucleation: The goal is to have a few nucleation sites to grow large, well-formed crystals suitable for analysis, such as X-ray crystallography. This can be achieved by using clean glassware and minimizing disturbances like vibrations or rapid temperature changes. unifr.ch
For complex molecules like this compound, a combination of these strategies is often necessary to obtain high-quality crystals.
Advanced Analytical Characterization for Structural Confirmation
Once this compound has been isolated in a pure form, its chemical structure must be unequivocally confirmed. This is accomplished through a combination of advanced analytical techniques, primarily spectroscopic methods.
Spectroscopic Methods in Structure Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound. They work by measuring the interaction of the molecule with electromagnetic radiation.
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. khanacademy.org In a mass spectrometer, the sample is first ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. khanacademy.org
The data is presented as a mass spectrum, which plots the relative abundance of ions against their m/z ratio. khanacademy.org High-resolution mass spectrometry can provide the exact molecular formula of this compound. Furthermore, the fragmentation pattern of the molecule in the mass spectrometer can offer valuable clues about its substructures. youtube.com This technique is particularly useful in the analysis of complex natural products. youtube.com
Table 1: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Information |
| This compound | C₂₇H₄₅NO₅ | 463.65 | Provides parent ion peak for molecular weight confirmation. |
| N-demethylthis compound | C₂₆H₄₃NO₅ | 449.62 | Shows a loss of a methyl group compared to this compound. |
| 17-epi-holacurtine | C₂₇H₄₅NO₅ | 463.65 | Has the same mass as this compound, indicating it is a stereoisomer. |
This table is illustrative and based on the known structures of these compounds.
Nuclear Magnetic Resonance Spectroscopy for Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed three-dimensional structure and stereochemistry of organic molecules. nih.gov It is based on the magnetic properties of atomic nuclei.
For a complex steroidal alkaloid like this compound, a suite of NMR experiments is required to determine its complete structure and relative configuration.
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the molecule. nih.gov
By analyzing the data from these experiments, scientists can piece together the complete structure of this compound, including the spatial arrangement of its atoms. scienceasia.org Advanced NMR techniques, such as those utilizing residual dipolar couplings (RDCs), can provide even more precise information about the molecule's configuration in solution. leibniz-fmp.de
Table 2: Illustrative ¹H NMR Data for Key Protons in a this compound-like Structure
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Structural Feature |
| H-3 | ~3.5 | m | - | Proton on a carbon bearing a nitrogen-containing group. |
| H-6 | ~5.4 | br s | - | Vinylic proton in the steroid B-ring. |
| H-18 | ~0.8 | s | - | Protons of a methyl group at a ring junction. |
| H-21 | ~1.2 | d | 6.5 | Protons of a methyl group adjacent to a methine. |
| H-1' | ~4.3 | d | 7.5 | Anomeric proton of the sugar moiety. |
This table is a generalized representation and actual values can vary based on the specific derivative and solvent.
Infrared Spectroscopy for Functional Group Determination
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. chemistrystudent.com When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate. chemistrystudent.com By analyzing the absorption spectrum, scientists can deduce the presence of characteristic groups.
Research on this compound has utilized IR spectroscopy to confirm its structural features. The spectrum of this compound displays distinct absorption bands that correspond to its key functional groups. A broad absorption band observed in the region of 3300-3600 cm⁻¹ is indicative of the stretching vibrations of N-H and O-H groups. scienceasia.org Additionally, a strong absorption peak at approximately 1697 cm⁻¹ signifies the presence of a carbonyl (C=O) group. scienceasia.org These findings are instrumental in confirming the aminoglycosteroid structure of the compound.
| Absorption Band (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3300-3600 (broad) | - | N-H and O-H stretching |
| 1697 | Strong | C=O (Carbonyl) stretching |
Chromatographic Techniques for Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of natural product chemistry, chromatographic methods are indispensable for isolating a specific compound from a complex extract and subsequently assessing its purity. For this compound, various high-performance chromatographic techniques are employed to ensure the sample is free from other related alkaloids and impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. thermofisher.com The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. thermofisher.com Separation is achieved based on the differential interactions of the sample components with the stationary phase. thermofisher.com
In the analysis of steroidal alkaloids like this compound, reverse-phase HPLC is commonly employed. nih.gov This setup uses a nonpolar stationary phase and a polar mobile phase. The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time would indicate a high degree of purity, while the presence of multiple peaks would suggest impurities. The technique is crucial for the quantitative determination and standardization of herbal extracts and their active constituents. researchgate.net
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size nih.gov |
| Mobile Phase | A gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer nih.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min researchgate.net |
| Detection | UV-Vis Diode Array Detector (DAD) nih.gov |
| Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers improved resolution, sensitivity, and reproducibility compared to traditional TLC. researchgate.net It is widely used for the fingerprinting and quality control of herbal medicines. ub.eduinformaticsjournals.co.in The technique involves applying the sample as a small band onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the components of the sample. researchgate.net
For this compound analysis, HPTLC can serve as a rapid and versatile method for both qualitative identification and quantitative assessment. By comparing the retention factor (Rf value) and spot characteristics of the sample to a known this compound standard, its presence can be confirmed. Densitometric scanning of the plate allows for the quantification of the compound. This comprehensive fingerprinting approach simplifies quality control by providing information on identity, purity, and content from a single analysis. ub.edu
| Parameter | Description |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates mdpi.com |
| Sample Application | Automated bandwise application |
| Mobile Phase | A mixture of solvents, e.g., Chloroform (B151607)/Ammonium Acetate buffer mdpi.com |
| Development | Ascending development in a saturated twin-trough chamber |
| Detection/Quantification | Densitometric scanning with a UV detector at a specific wavelength mdpi.com |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.comnih.gov It is the method of choice for the comprehensive profiling of metabolites in complex biological extracts. nih.govnih.gov The "dereplication" process, which is the rapid identification of known compounds in an extract, heavily relies on LC-MS data to avoid the time-consuming rediscovery of known substances. mdpi.comresearchgate.net
In the study of Holarrhena alkaloids, techniques such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) are used for dereplication and detailed profiling. researchgate.net This method allows for the tentative identification of compounds like this compound and its derivatives (e.g., N-demethylthis compound) directly from the crude extract based on their retention times and mass fragmentation patterns. researchgate.net The initial mass spectrometer (MS1) isolates the parent ion of the compound, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2), providing a structural fingerprint for confident identification. biorxiv.org
| Analysis Stage | Data Generated | Purpose |
|---|---|---|
| LC Separation | Retention Time (RT) | Separates individual compounds from the mixture researchgate.net |
| MS1 Scan | Parent Ion Mass-to-Charge Ratio (m/z) | Determines the molecular weight of the eluted compound biorxiv.org |
| MS2 Scan (Fragmentation) | Product Ion m/z Values | Provides a structural fingerprint for compound identification and confirmation biorxiv.org |
Biosynthetic Pathways and Precursor Studies of Holacurtine
Genetic and Enzymatic Foundations of Steroidal Alkaloid Biosynthesis
The biosynthesis of steroidal alkaloids is a complex process rooted in the broader pathway of isoprenoid and steroid synthesis in plants. mdpi.com The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These precursors are utilized to form sterol skeletons.
In plants, cholesterol, although often present in low abundance, serves as a key precursor to a wide array of medicinally important phytochemicals, including steroidal alkaloids. nih.gov The conversion of cholesterol into various steroidal backbones is orchestrated by a suite of enzymes, with cytochrome P450 monooxygenases (CYPs) playing a particularly prominent role. nih.gov These enzymes are responsible for catalyzing a variety of oxidative reactions, including hydroxylations, which are critical for functionalizing the steroid core. nih.gov
The genetic basis for these pathways often involves gene clusters, where the genes encoding the necessary biosynthetic enzymes are located together on the chromosome. dtu.dknih.gov This co-localization facilitates the coordinated regulation of the pathway. The expression of these genes is tightly controlled by various regulatory factors, including transcription factors that respond to developmental cues and environmental stimuli. mdpi.com Studies on different plant species have identified key enzyme families involved, such as farnesyl pyrophosphate synthase (FPS), which catalyzes a critical step in the formation of the C15 precursor for sterols, and various hydroxylases, dehydrogenases, and transferases that subsequently modify the steroidal scaffold. mdpi.comresearchgate.net
**3.2. Proposed Biosynthetic Routes to Holacurtine
The biosynthesis of this compound is proposed to follow a multi-step route involving the formation of a steroid aglycone and a specialized amino sugar, which are then joined.
A significant body of evidence points to pregnenolone (B344588) as a central intermediate in the biosynthesis of C21 steroidal alkaloids in the Apocynaceae family, to which Holarrhena belongs. royalsocietypublishing.org Pregnenolone was first identified in the plant kingdom in Xysmalobium undulatum, another member of the Apocynaceae family. royalsocietypublishing.org Its isolation, along with progesterone, from Holarrhena floribunda further solidified its role as a key plant steroid intermediate. royalsocietypublishing.orgwur.nl
Pregnenolone itself is derived from the side-chain cleavage of cholesterol. nih.gov This critical conversion is catalyzed by a cytochrome P450 enzyme system, specifically the sterol side-chain cleavage enzyme CYP11A1, along with its redox partners. nih.govnih.gov Quantum-mechanical and molecular-mechanical studies have delved into the complex mechanism of this reaction, highlighting a process that involves multiple hydroxylations at C20 and C22 of cholesterol, ultimately leading to the cleavage of the C20-C22 bond to yield pregnenolone. acs.org From this branch point, pregnenolone can be modified through a series of oxidations, reductions, and isomerizations, catalyzed by enzymes like Δ⁵-3β-hydroxysteroid dehydrogenase, to produce the diverse array of pregnane-type aglycones found in steroidal alkaloids. researchgate.net
This compound is an aminoglycosteroid, meaning its structure consists of a steroid aglycone linked to an amino sugar. scienceasia.org The specific sugar moiety in this compound is N-methyl-D-holosamine. scienceasia.orgrsc.org This component is crucial to the identity and properties of the final molecule.
The biosynthesis of this specialized sugar is believed to start from common carbohydrate precursors within the cell. A series of enzymatic modifications are required to transform a standard sugar into N-methyl-D-holosamine. These steps would include:
Deoxygenation: Removal of hydroxyl groups from the sugar ring.
Amination: Introduction of an amino group, likely involving a transaminase enzyme.
N-methylation: The addition of a methyl group to the nitrogen atom, a reaction typically catalyzed by a methyltransferase enzyme using a donor like S-adenosyl methionine (SAM). frontiersin.org
The structure of a related amino sugar, D-holosamine (4-deoxy-4-amino-D-cymarose), was identified in holantosines, also from a Holarrhena species. researchgate.net This suggests a shared pathway for the synthesis of these unique sugar components within the genus.
The co-occurrence of structurally related compounds in Holarrhena species provides valuable clues about the biosynthetic pathway of this compound. These related molecules can be viewed as intermediates, byproducts, or alternative end-products of the same general pathway.
For instance, N-demethylthis compound was isolated from Holarrhena curtisii alongside this compound, strongly suggesting it is a direct precursor, with the final step in this compound biosynthesis being the N-methylation of the amino sugar moiety. scienceasia.org Other aminoglycosteroids, such as the holantosines and holarosine B, have been isolated from the leaves of Holarrhena antidysenterica. cabidigitallibrary.org The holantosines contain D-holosamine, the non-methylated version of this compound's sugar, further supporting a stepwise assembly. researchgate.net The steroidal parts of these molecules also vary, indicating a degree of flexibility in the enzymes that modify the aglycone before or after glycosylation.
| Compound Name | Plant Source (Genus) | Key Structural Feature | Reference |
| This compound | Holarrhena | Aminoglycosteroid with N-methyl-D-holosamine | scienceasia.org |
| N-demethylthis compound | Holarrhena | Aminoglycosteroid with a primary amino sugar | scienceasia.org |
| Holantosine A & B | Holarrhena | Aminoglycosteroids with D-holosamine | researchgate.netcabidigitallibrary.org |
| Holarosine B | Holarrhena | Aminoglycosteroid | cabidigitallibrary.org |
| Conessine | Holarrhena | Pregnane-type steroidal amine | cabidigitallibrary.orgresearchgate.net |
| Pregnenolone | Holarrhena | Steroidal intermediate | royalsocietypublishing.orgwur.nl |
| Progesterone | Holarrhena | Steroidal intermediate | royalsocietypublishing.org |
Role of Amino Sugars in this compound Assembly (e.g., N-methyl-D-holosamine)
Enzymatic Mechanisms Governing this compound Biosynthesis
The process likely involves the following key enzymatic steps:
Aglycone Formation: Starting from cholesterol, CYP450 enzymes catalyze the formation of pregnenolone. nih.govacs.org Subsequently, a series of dehydrogenase, isomerase, and other P450 enzymes modify the pregnenolone core to create the specific steroidal aglycone of this compound.
Amino Sugar Synthesis: A dedicated set of enzymes synthesizes N-methyl-D-holosamine from a primary metabolite like glucose-1-phosphate. This sub-pathway involves enzymes for deoxygenation, transamination, and finally, N-methylation.
Glycosylation: The final and crucial step is the attachment of the activated amino sugar to the steroid aglycone. This reaction is catalyzed by a glycosyltransferase (GT). mdpi.com These enzymes typically use a sugar nucleotide (e.g., UDP-N-methyl-D-holosamine) as the donor substrate and transfer the sugar to a specific hydroxyl group on the aglycone, forming the glycosidic bond. The high specificity of GTs ensures that the correct sugar is attached to the correct position on the steroid. nih.gov
The entire process is a cascade of enzymatic reactions, where the product of one enzyme becomes the substrate for the next, culminating in the assembly of the complex this compound molecule. dtu.dkwikipedia.org
Chemical Synthesis and Structural Modifications of Holacurtine Analogues
Total Synthesis Approaches to Holacurtine and its Core Components
While this compound has been isolated from natural sources, its complete total synthesis from basic starting materials is a complex undertaking that involves the assembly of its distinct steroidal and amino sugar components. rsc.orgwikipedia.org The primary challenges lie in the stereocontrolled construction of these units and their subsequent linkage. wikipedia.org Synthetic efforts in the broader field of natural products provide a roadmap for these challenges, emphasizing retrosynthetic analysis, stereochemical control, and reaction optimization. wikipedia.orgepfl.ch
Holacosamine, the 3-amino-2,3,6-trideoxy-3-methyl-L-arabino-hexose moiety of this compound, is a critical component for synthesis. Its construction requires precise control over stereochemistry at multiple centers. Several synthetic routes have been developed to access holacosamine and its derivatives.
One established method begins with readily available sugar precursors, such as methyl α-D-glucopyranoside, and employs a series of protecting group manipulations, oxidations, and reductions to install the required functionality. A key step often involves the introduction of the nitrogen atom, for instance, via the displacement of a sulfonate ester with an amine. For example, a route starting from methyl 4,6-di-O-p-toluenesulfonyl-α-D-threo-hex-2-enopyranoside involves a reaction with methylamine (B109427) to selectively displace the allylic sulfonate group, a critical step toward forming the amino sugar. cdnsciencepub.com Other stereocontrolled routes have been developed to manage the cis-hydroxyamino sugar arrangement, a common challenge in this class of compounds. researchgate.net
A summary of synthetic approaches to holacosamine derivatives is presented below.
| Starting Material | Key Reactions/Strategy | Reference |
| Methyl α-D-glucopyranoside | Protection, oxidation, reductive amination, deoxygenation | researchgate.net |
| L-rhamnal | Azidonitration, stereoselective reduction | researchgate.net |
| Methyl 4,6-di-O-p-toluenesulfonyl-α-D-threo-hex-2-enopyranoside | Allylic displacement with methylamine | cdnsciencepub.com |
This table is representative of synthetic strategies for amino sugars and is based on general methodologies.
Connecting the synthesized amino sugar (the glycosyl donor) to the steroidal aglycone (the glycosyl acceptor) is a pivotal step in the total synthesis of this compound. The goal is to form the glycosidic bond with high yield and, crucially, with precise control over its stereochemistry (α or β). The reactivity of both the steroid's hydroxyl group and the sugar's anomeric center must be carefully managed.
Common strategies for steroidal glycosylation involve activating the anomeric position of the sugar moiety to make it susceptible to nucleophilic attack by the steroid's hydroxyl group. This can be achieved by converting the anomeric hydroxyl into a good leaving group, such as a halide (glycosyl halide method) or a trichloroacetimidate (B1259523) (trichloroacetimidate method). The choice of solvent, temperature, and promoter (e.g., a Lewis acid) is critical for controlling the stereochemical outcome of the linkage. The steric and electronic properties of protecting groups on the sugar also play a significant role in directing the approach of the steroidal alcohol.
Synthesis of Amino Sugar Moieties (e.g., Holacosamine Derivatives)
Semi-Synthetic Derivatization of this compound
Semi-synthesis, which involves the chemical modification of the naturally isolated product, is a powerful tool for creating analogues. This approach bypasses the need for a lengthy total synthesis and allows for the targeted modification of specific functional groups to explore their role in the molecule's function. nih.gov
The amino group on the holacosamine moiety is a prime target for modification. N-acetylation is a common derivatization reaction that involves treating this compound with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to convert the amine (-NHCH₃) into an amide (-N(COCH₃)CH₃). creative-proteomics.com This modification neutralizes the positive charge of the protonated amine under physiological conditions and changes its hydrogen bonding capability. creative-proteomics.comnih.gov The transfer of the acetyl group is catalyzed by acetyltransferases and is a widespread post-translational modification in proteins, highlighting its biological significance. creative-proteomics.comnih.gov
Other nitrogen-based modifications can also be envisioned. For example, N-desmethyl this compound, a related natural product, lacks the methyl group on the nitrogen. researchgate.net Further synthetic modifications could include alkylation to introduce larger groups, or conversion to other functional groups to probe the steric and electronic requirements at this position.
This compound contains numerous stereocenters, and the precise three-dimensional arrangement of its atoms is critical to its structure. Epimerization is the change in configuration at a single stereocenter. In the synthesis of analogues, both intentional and unintentional epimerization can occur. mdpi.com
N-Acetylation and Other Nitrogen-Based Modifications
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations
The systematic design and synthesis of analogues are fundamental to understanding structure-activity relationships (SAR). mdpi.comresearchgate.net The goal of an SAR study is to identify which parts of the molecule (pharmacophores) are essential for its activity and which can be modified. nih.gov For this compound, a systematic SAR investigation would involve creating a library of analogues where different parts of the molecule are systematically altered. nih.gov
This can be broken down into three main areas of modification:
Amino Sugar Modifications: The holacosamine moiety offers several handles for modification. Analogues could be synthesized with different amino sugar units, or the existing sugar could be modified by epimerizing hydroxyl groups, altering the N-substituent, or changing the position of the amino group.
Steroidal Core Modifications: The steroidal aglycone provides a rigid scaffold that can be functionalized at various positions. Modifications could include the introduction, removal, or alteration of hydroxyl groups or other substituents on the steroid rings to probe their importance.
Glycosidic Linkage Modifications: The oxygen atom of the glycosidic bond could be replaced with other atoms, such as sulfur (to create a thioglycoside) or carbon (to create a C-glycoside). These changes would alter the stability and conformational properties of the linkage between the two core components.
A proposed set of modifications for a hypothetical SAR study of this compound is outlined in the table below.
| Modification Type | Target Site | Proposed Change | Rationale |
| Amino Sugar | 3'-Nitrogen | Vary N-alkyl group (e.g., H, Ethyl, Propyl) | Probe steric and electronic requirements for activity. |
| 4'-Hydroxyl | Epimerization to the axial position | Investigate the importance of sugar conformation. | |
| Steroidal Core | C-5/C-6 | Reduction of the double bond | Determine the role of the A/B ring planarity. |
| C-14 | Modification of the hydroxyl group | Assess the contribution of this polar group to binding. | |
| Linkage | Glycosidic Bond | Replacement of O-linkage with S- or C-linkage | Evaluate the role of linkage type and stability. |
This table outlines hypothetical modifications for the purpose of illustrating an SAR strategy.
Through the synthesis and evaluation of such analogues, researchers can build a detailed map of the structural requirements for this compound's function, guiding the design of new molecules with potentially enhanced or more specific activities. mdpi.comrsc.org
Molecular Pharmacology and Biological Activity of Holacurtine
Antiprotozoal Activities and Associated Mechanisms
Holacurtine, a steroidal alkaloid, has been identified as a compound with notable antiprotozoal properties. Research has primarily focused on its efficacy against protozoan parasites from the Trypanosomatidae family, which are responsible for significant human diseases. The compound's biological activity is a subject of ongoing investigation, particularly concerning its specific mechanisms of action against these pathogens.
This compound has demonstrated significant leishmanicidal activity in preclinical studies. frontiersin.orgnih.gov It is one of several bioactive steroidal alkaloids isolated from the leaves of Holarrhena curtisii that have shown potential as antileishmanial agents. frontiersin.orgnih.govresearchgate.net The activity of this compound and its analogs, such as N-desmethylthis compound and 17-epi-holacurtine, highlights the potential of this structural class for the development of new therapeutics against leishmaniasis. researchgate.netudea.edu.co
The evaluation of this compound's leishmanicidal potency has been conducted using established in vitro models. The primary model involves the use of the extracellular, motile promastigote stage of the parasite, specifically Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govuniwa.gr These assays typically involve culturing promastigotes in a suitable medium, such as Modified Eagle's Medium (MEM), and then exposing them to varying concentrations of the test compound to determine its inhibitory effect on parasite growth. plos.orgitg.be
While promastigote assays are valuable for initial high-throughput screening, the clinically relevant stage of the parasite is the intracellular amastigote, which resides within host macrophages. nih.govasm.org Therefore, the "gold standard" for in vitro drug discovery involves co-culture models where macrophages are first infected with Leishmania parasites, which then transform into amastigotes. nih.govitg.be The efficacy of the compound is then measured by its ability to reduce the number of intracellular parasites, providing a more accurate representation of potential therapeutic efficacy. asm.orgnih.gov Studies on steroidal alkaloids have utilized these models to confirm activity against the intracellular form of the parasite. nih.gov
In Vitro Models for Trypanocidal Activity
Efficacy Against Plasmodium falciparum
This compound and its derivatives, found in plants of the Holarrhena genus, have shown significant potential as antimalarial agents. researchgate.netnijophasr.net
In Vitro Models for Antiplasmodial Activity
The antiplasmodial effects of this compound and related compounds have been evaluated using in vitro models with chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netscielo.org.co For instance, in one study, this compound and N-demethylthis compound were among the most active compounds isolated from Holarrhena curtisii, exhibiting potent activity against the K1 strain of P. falciparum. researchgate.netscielo.org.co The inhibitory concentrations (IC50) for these compounds ranged from 0.84 µM to 13.53 µM. scielo.org.coredalyc.org Another study highlighted that an alkaloidal extract from Holarrhena pubescens, containing compounds like irehline and mokluangin A, showed strong antimalarial activity against the P. falciparum K1 strain with IC50 values of 1.2 and 2.0 μM, respectively. researchgate.net The evaluation of antiplasmodial activity often involves monitoring the inhibition of schizont maturation or using DNA-based microfluorimetric assays to assess parasite growth inhibition. nih.govnih.gov
Mechanistic Insights into Heme Detoxification Interference
A crucial mechanism for the survival of the malaria parasite within red blood cells is the detoxification of heme, a toxic byproduct of hemoglobin digestion. jmp.ir The parasite polymerizes heme into an inert crystalline structure called hemozoin. jmp.irbiorxiv.org Inhibition of this heme detoxification pathway is a key mechanism of action for many antimalarial drugs. biorxiv.orgnih.gov While direct studies on this compound's effect on heme detoxification are not extensively detailed in the provided results, the activity of other natural compounds offers insight. For example, 3-hydroxy-11-keto-β-boswellic acid was found to inhibit this pathway, leading to increased reactive oxygen species (ROS) and nitric oxide (NO), which are detrimental to the parasite. nih.gov The structural characteristics of steroidal alkaloids, such as the substituent groups at C-3 and the carbonyl group at C-18, are considered important for their activity against P. falciparum. researchgate.net It is plausible that this compound exerts its antiplasmodial effect through a similar mechanism of disrupting heme polymerization, a hypothesis that warrants further investigation.
Anticancer Activities and Associated Mechanisms
In addition to its antimalarial properties, this compound has been identified as a compound with significant cytotoxic and potential anticancer activities. acs.orgresearchgate.net
Cytotoxic Effects in Cancer Cell Lines
This compound, along with its derivatives such as N-demethylthis compound and 17-epi-holacurtine, isolated from the leaves of Holarrhena curtisii, has demonstrated significant cytotoxic activities. acs.orgresearchgate.net In a computational study, this compound showed the best docking score against Histone Deacetylase 10 (HDAC10), a protein implicated in various cancers, suggesting its potential as an antitumor molecule. innovareacademics.ininnovareacademics.in The cytotoxic effects of related steroidal alkaloids have been observed against various cancer cell lines. For instance, while irehline and mokluangin A showed potent antimalarial activity, they exhibited weak cytotoxicity against the NCI-H187 lung cancer cell line. researchgate.net The evaluation of cytotoxic effects is typically carried out using cell proliferation assays, such as the MTT assay, on a panel of cancer cell lines. nih.govbmrat.org
Table 1: Interactive Data Table of Cytotoxic Activity of Selected Compounds
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Irehline | NCI-H187 | 27.7 µM | researchgate.net |
| Mokluangin A | NCI-H187 | 30.6 µM | researchgate.net |
| Chalcone 12 | MCF-7 | 4.19 ± 1.04 µM | nih.gov |
| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 µM | nih.gov |
| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 µM | nih.gov |
| Chalcone 13 | MCF-7 | 3.30 ± 0.92 µM | nih.gov |
| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01µM | nih.gov |
| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 µM | nih.gov |
Modulation of Cellular Processes
The anticancer activity of compounds like this compound is often linked to their ability to modulate key cellular processes that lead to cell death.
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. plos.org This process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. plos.orgrndsystems.comharvard.edu The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane. bio-rad-antibodies.comnih.gov The release of cytochrome c from the mitochondria into the cytosol is a key event that triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates effector caspases like caspase-3 and -7. rndsystems.combio-rad-antibodies.com
Studies on other natural steroidal compounds indicate that their therapeutic efficacy often involves the liberation of ROS, mitochondrial depolarization, and the triggering of apoptotic pathways. colab.wsnih.govresearchgate.net For example, the antiproliferative effects of the steroidal alkaloids holamine and funtumine (B146973) are presumed to be facilitated through the stimulation of apoptosis, involving the modulation of mitochondrial function, increased ROS production, and caspase-3/7 activation. researchgate.net While direct experimental data on this compound's role in caspase activation and mitochondrial function is limited in the search results, its structural similarity to other bioactive steroidal alkaloids suggests it may induce apoptosis through similar mitochondrial-dependent pathways. researchgate.netresearchgate.net
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive chemical entities formed from the partial reduction of oxygen. wikipedia.org They include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. wikipedia.orgnih.gov At physiological concentrations, ROS are involved in regulating a multitude of cellular processes, including proliferation, differentiation, and migration. nih.govsmw.ch However, an excessive accumulation of ROS can lead to oxidative stress, a condition characterized by damage to lipids, proteins, and nucleic acids, and is implicated in the pathology of various diseases. wikipedia.orgsmw.chfrontiersin.org
The generation of ROS is a natural byproduct of cellular metabolism, with mitochondria being a primary source through the process of oxidative phosphorylation. smw.chnih.gov Other endogenous sources include enzymes like NADPH oxidases and xanthine (B1682287) oxidase. smw.chnih.gov External factors, such as UV radiation and certain chemical agents, can also significantly increase ROS levels. wikipedia.org While high concentrations of ROS are cytotoxic, lower to intermediate levels play a crucial role in cell signaling cascades. smw.ch The biological outcome of ROS production is determined by the concentration, duration, and subcellular location of their generation. smw.ch
F-actin Perturbation
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to numerous cellular functions, including the maintenance of cell shape, motility, and intracellular transport. nih.gov The constant remodeling of the actin cytoskeleton through polymerization and depolymerization of actin monomers (G-actin) is essential for these processes. cytoskeleton.com Perturbation of F-actin dynamics can have significant consequences for cell behavior and is a target for various chemical agents. researchgate.net
Substances that interfere with the actin cytoskeleton can be broadly categorized as either stabilizing or destabilizing agents. researchgate.net For instance, cytochalasins and latrunculins are well-known F-actin depolymerizing agents. nih.govresearchgate.net These compounds can induce a rapid decrease in cellular F-actin content. nih.gov Studies have shown that perturbations in the F-actin network can trigger specific signaling pathways. For example, the disruption of F-actin has been linked to the activation of STAT signaling pathways in Dictyostelium. nih.gov Furthermore, the sensitivity of F-actin to perturbation can vary between different cell types, with cancer cells sometimes showing increased sensitivity compared to non-cancerous cells.
Topoisomerase-I Inhibition
Topoisomerase I (Topo-I) is a vital nuclear enzyme that plays a critical role in DNA replication, transcription, and recombination by relaxing DNA supercoiling. ebi.ac.uknih.gov It achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and then re-ligating the break. wikipedia.org The inhibition of Topo-I disrupts this process, leading to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death. wikipedia.orgnih.gov
Topoisomerase I inhibitors are a class of anticancer agents that target this enzyme. nih.gov Many of these inhibitors, such as camptothecin (B557342) and its derivatives (e.g., topotecan (B1662842) and irinotecan), function by stabilizing the covalent complex between Topo-I and DNA. nih.govwikipedia.orgspringernature.com This prevents the re-ligation of the DNA strand, ultimately causing lethal DNA damage, particularly in rapidly dividing cancer cells. wikipedia.orgspringernature.com
Molecular Target Engagement Studies
Histone Deacetylase 10 (HDAC10) as a Potential Target
Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from histone and non-histone proteins, thereby regulating gene expression and a variety of cellular processes. scbt.comfrontiersin.org They are categorized into different classes, with HDAC10 belonging to the class IIb subgroup, along with HDAC6. frontiersin.orgnih.govnih.gov Dysregulation of HDAC activity is associated with several diseases, including cancer. innovareacademics.inresearchgate.net
HDAC10 is unique among the zinc-dependent HDACs as it functions as a polyamine deacetylase, showing substrate specificity for N8-acetylspermidine, rather than acetylated lysine (B10760008) residues in histones. uni-heidelberg.dechemrxiv.org This distinct substrate specificity suggests a unique biological role for HDAC10. nih.gov The enzyme is implicated in various cellular pathways, including autophagy and DNA repair. nih.govebi.ac.uk The development of selective HDAC10 inhibitors is crucial for elucidating its specific biological functions and for validating it as a therapeutic target. scbt.comchemrxiv.org
In Silico Docking and Binding Affinity Analysis
In silico docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. researchgate.net This method is instrumental in structure-based drug design for identifying and optimizing potential inhibitors. innovareacademics.in
In the context of this compound, molecular docking studies have been performed to evaluate its binding affinity for HDAC10. innovareacademics.inresearchgate.net A screening of 450 phytocompounds identified this compound as having the best docking score against HDAC10, suggesting a strong binding affinity. innovareacademics.inresearchgate.net The binding affinity is often expressed as a binding energy score, where a more negative value indicates a stronger interaction. nih.gov this compound exhibited a notable binding energy value in these computational analyses. researchgate.net
Table 1: In Silico Docking Results of Phytochemicals against HDAC10
| Compound | Binding Energy (kcal/mol) |
| This compound | -300.21 |
| Periplogenin | Data not available |
| 3,3'-diindolylmethane | Data not available |
| Epigallocatechin | Data not available |
This table is based on available data and highlights the superior binding energy of this compound as identified in the study. researchgate.net
Hydrogen Bonding Interactions
Hydrogen bonds are crucial non-covalent interactions that contribute significantly to the stability of a ligand-protein complex. scbt.comresearchgate.net In the case of HDAC10, the active site contains key amino acid residues that can form hydrogen bonds with inhibitors. innovareacademics.in
Docking studies of inhibitors with HDAC10 have revealed the importance of specific interactions. For instance, the hydroxamate moiety of some inhibitors chelates the catalytic zinc ion and forms hydrogen bonds with adjacent histidine and tyrosine residues. nih.gov Furthermore, interactions with a "gatekeeper" residue, such as Glu272 in human HDAC10, have been identified as critical for potent and selective inhibition. chemrxiv.orgnih.gov A basic amine group in the inhibitor can form a hydrogen bond with this glutamic acid residue, enhancing binding affinity. chemrxiv.orgnih.gov While specific details on the hydrogen bonding of this compound with HDAC10 are not extensively documented in the provided results, the high binding affinity suggests the presence of significant favorable interactions, including hydrogen bonds, within the active site. innovareacademics.inresearchgate.net
Post-Translational Modification Analysis in Target Binding
The biological activity of this compound is contingent on its interaction with specific protein targets, and the function of these targets can be profoundly altered by post-translational modifications (PTMs). rapidnovor.com PTMs are enzymatic changes to proteins after their synthesis, including processes like phosphorylation, glycosylation, and acetylation, which can alter a protein's structure, localization, and interaction with other molecules. rapidnovor.comaptamergroup.com Consequently, the PTM status of a target protein can significantly influence this compound's binding affinity and subsequent biological effect.
Analysis of docking results for this compound has included considerations for post-translational modification analysis to better understand its binding to targets. researchgate.net Investigating PTMs is crucial because modifications can either create or block a binding site. For example, the phosphorylation of an amino acid could introduce a negative charge that might form a key electrostatic interaction with a drug, or it could induce a conformational change that prevents the drug from binding altogether. rapidnovor.com Techniques to study these modifications include immunoprecipitation (IP) with PTM-specific antibodies followed by Western blot analysis of the target protein, or advanced mass spectrometry-based proteomics. cytoskeleton.comchomixbio.com Such analyses are essential to fully comprehend the cellular context in which this compound acts and to identify specific patient populations or disease states where the drug may be more or less effective.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying a molecule's structure and observing the resulting changes in efficacy, researchers can identify the key features responsible for its pharmacological effects. oncodesign-services.comcollaborativedrug.com For this compound, SAR studies provide a roadmap for designing more potent and selective derivatives by correlating its structural motifs with its observed biological activities, such as its cytotoxic and leishmanicidal effects. oncodesign-services.comacs.org
Identification of Key Structural Moieties for Biological Efficacy
This compound is a steroidal alkaloid, and its biological efficacy is intrinsically linked to its complex, polycyclic structure. researchgate.net Analysis of this compound and its naturally occurring analogues suggests that several structural components are critical for its activity. The core pregnane-type steroid skeleton provides a rigid scaffold necessary for proper orientation within a biological target. researchgate.net
Specific functional groups are also vital. A comparative study of mass spectrometry fragmentation patterns for this compound indicated the close proximity of the ether and amine functionalities, suggesting their importance in its chemical behavior and likely its biological interactions. chemistry-chemists.com The presence and nature of the amino group at the C-3 position and the heterocyclic ring system are believed to play a significant role in the cytotoxic activities observed for this class of compounds. acs.orgresearchgate.net Studies on related steroidal alkaloids have shown that modifications to these positions can lead to substantial changes in biological activity, highlighting them as key moieties for this compound's efficacy. acs.orgcolab.ws
Comparative Analysis of this compound Derivatives and Analogues
The biological activities of this compound and its derivatives have been evaluated in various studies, revealing important insights into their SAR. An ethanol (B145695) extract from the leaves of Holarrhena curtisii yielded this compound alongside several related compounds, including N-demethylthis compound, 17-epi-holacurtine, and holamine. acs.orgresearchgate.net All of these compounds demonstrated significant cytotoxic and leishmanicidal activities. acs.org
N-demethylthis compound, which differs from this compound by the removal of a methyl group from the nitrogen atom, is also a potent derivative. ontosight.ai This suggests that while the nitrogen atom is important, the N-methyl group may not be essential for certain biological activities. Furthermore, compounds like this compound and N-demethylthis compound have been reported to exhibit dose-dependent efficacy against various strains of Leishmania. nih.gov Some of these steroidal alkaloids also show potent anticoagulant activity by inhibiting thrombin. acs.org A comparative look at these compounds underscores the subtle structural changes that can modulate biological effects.
Below is an interactive data table summarizing the reported biological activities of this compound and its key derivatives.
| Compound | Key Structural Difference from this compound | Reported Biological Activities | Citations |
| This compound | - | Cytotoxic, Leishmanicidal, Anticoagulant | acs.orgnih.gov |
| N-demethylthis compound | Lacks a methyl group on the C-3 amino function. | Cytotoxic, Leishmanicidal, Potent Anticoagulant | acs.orgontosight.ainih.gov |
| 17-epi-holacurtine | Different stereochemistry at the C-17 position. | Cytotoxic, Leishmanicidal | acs.orgresearchgate.net |
| Holacurtinol | Contains an additional hydroxyl group. | Cytotoxic, Leishmanicidal | acs.orgresearchgate.net |
| Holamine | Different heterocyclic ring structure. | Cytotoxic, Leishmanicidal, Anticoagulant | acs.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com These models use physicochemical or structural descriptors—such as molecular size, lipophilicity, and electrostatic properties—to predict the activity of new, untested compounds. jocpr.commedcraveonline.com
For this compound and its derivatives, a QSAR model could be developed to accelerate the discovery of new analogues with enhanced potency or improved selectivity. wikipedia.org The process would involve:
Compiling a dataset of this compound analogues with their experimentally measured biological activities (e.g., IC₅₀ values for cytotoxicity or leishmanicidal effects). mdpi.com
Calculating a wide range of molecular descriptors for each compound. mdpi.com
Using statistical methods, like multiple linear regression (MLR), to build an equation that relates the descriptors to the observed activity. mdpi.com
Validating the model to ensure it has good predictive power. mdpi.com
Although a specific QSAR model for this compound is not detailed in the available literature, the development of such a model would be a logical next step. It would enable the virtual screening of a large library of potential this compound derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. medcraveonline.com
Preclinical Model Development for this compound Evaluation
Before any therapeutic agent can be considered for human trials, it must undergo rigorous preclinical evaluation to establish its biological activity and safety profile. www.csiro.au The development of relevant preclinical models is a critical step in assessing the potential of this compound as a therapeutic candidate. nih.gov These models should be designed to reflect the human disease state as closely as possible to ensure the data is translatable. tno.nl
Preclinical evaluation for this compound would likely involve a tiered approach:
In Vitro Models : These are the first step and involve laboratory studies. Given this compound's known cytotoxic effects, a panel of human cancer cell lines would be used to determine its potency and spectrum of activity. acs.orgresearchgate.net For its antileishmanial activity, in vitro cultures of Leishmania promastigotes and amastigotes would be used to assess its direct effect on the parasite. nih.govmaltawildplants.com
Ex Vivo Models : More complex systems like 3D cell cultures (spheroids or organoids) or organ-on-a-chip microsystems could be used to better mimic the tumor microenvironment or host-pathogen interactions. www.csiro.au
In Vivo Animal Models : If in vitro results are promising, studies in animal models are conducted. For evaluating anticancer efficacy, this would typically involve xenograft models where human tumor cells are implanted into immunocompromised mice. nih.gov For leishmaniasis, animal models of infection (e.g., in BALB/c mice) would be essential to determine if this compound can control parasitic replication and disease progression in a living organism. fda.gov
These preclinical studies are essential for generating the necessary proof-of-concept and safety data required to justify moving this compound into clinical development. europa.eu
In Vitro Cell Culture Systems for Efficacy Testing
In vitro cell culture systems are fundamental tools in pharmacology and toxicology, providing a controlled environment for the initial efficacy and safety testing of chemical compounds. altex.org These platforms are essential for early-stage drug discovery, allowing for cost-effective and high-throughput screening of cellular responses to novel agents. wjgnet.com The use of cell-based assays is a standard procedure for evaluating the potential of natural products and their derivatives. wjgnet.com
This compound, a steroidal alkaloid, has been identified as a compound with notable biological activity through such in vitro screening. Research on an ethanol extract from the leaves of Holarrhena curtisii led to the isolation of this compound along with several related aminoglycosteroids and aminosteroids. acs.org Subsequent testing revealed that this compound and its associated compounds possess significant cytotoxic and leishmanicidal activities. acs.org Specifically, steroidal alkaloids including this compound and N-demethylthis compound have demonstrated efficacy against various strains of Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov
The initial findings from these cell culture-based assays are critical for identifying promising compounds that warrant further investigation. The cytotoxic properties suggest a potential application in oncology, while the leishmanicidal activity points towards the development of new anti-parasitic treatments.
Table 1: Bioactive Compounds Isolated from Holarrhena curtisii and their Observed In Vitro Activities
| Compound Name | Chemical Class | Observed Biological Activity | Reference |
| This compound | Steroidal Alkaloid | Cytotoxic, Leishmanicidal | acs.org |
| N-demethylthis compound | Steroidal Alkaloid | Cytotoxic, Leishmanicidal | acs.org |
| 17-epi-holacurtine | Steroidal Alkaloid | Cytotoxic, Leishmanicidal | acs.org |
| 17-epi-N-demethylthis compound | Steroidal Alkaloid | Cytotoxic, Leishmanicidal | acs.org |
| Holacurtinol | Steroidal Alkaloid | Cytotoxic, Leishmanicidal | acs.org |
| Holamine | Steroidal Alkaloid | Cytotoxic, Leishmanicidal | acs.org |
| 15α-hydroxyholamine | Steroidal Alkaloid | Cytotoxic, Leishmanicidal | acs.org |
| 3α-amino-14β-hydroxypregnan-20-one | Aminosteroid | Cytotoxic, Leishmanicidal | acs.org |
Advanced 3D In Vitro Tumor Models
The landscape of in vitro efficacy testing is evolving from traditional two-dimensional (2D) monolayer cultures to more physiologically relevant three-dimensional (3D) models. crownbio.com Advanced 3D systems, such as spheroids and organoids, more accurately mimic the complex architecture and microenvironment of in vivo tumors. frontiersin.orgmdpi.com These models recapitulate crucial aspects like cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and spatial organization, which are largely absent in 2D cultures. mdpi.comnih.gov
The development of 3D tumor models has been propelled by advances in tissue engineering, biomaterials, and microfluidics. frontiersin.org These platforms are increasingly employed for evaluating drug efficacy, offering a more accurate prediction of a compound's potential before moving to preclinical animal studies. wjgnet.comworldhealthexpo.com For a compound like this compound, which has demonstrated cytotoxic activity, testing within a 3D tumor model would be a logical progression. acs.org Such models could provide deeper insights into its efficacy by assessing its ability to penetrate a multi-layered cell structure and induce cell death in a more realistic tumor-like setting.
Furthermore, advanced co-culture 3D models that incorporate stromal cells (e.g., fibroblasts) and immune cells allow for the investigation of interactions within the tumor microenvironment. mdpi.comnih.gov While specific research detailing the evaluation of this compound in advanced 3D tumor models is not yet prominent, the demonstrated cytotoxicity makes it a strong candidate for such sophisticated in vitro analysis.
Table 2: Comparison of 2D and 3D In Vitro Culture Systems for Efficacy Testing
| Feature | 2D Monolayer Cultures | Advanced 3D Tumor Models | Reference |
| Cell Morphology | Flattened, unnatural morphology | More natural, in vivo-like morphology | crownbio.com |
| Cell-Cell Interaction | Limited to lateral connections | Complex, multi-directional spatial interactions | crownbio.comnih.gov |
| Cell-Matrix Interaction | Interaction with artificial plastic/glass surface | Interaction with biologically relevant extracellular matrix (ECM) | frontiersin.org |
| Physiological Gradients | Uniform exposure to nutrients and oxygen | Presence of oxygen, nutrient, and waste gradients | mdpi.com |
| Predictive Value | High rate of failure in predicting in vivo response | Higher physiological relevance and improved predictive accuracy | wjgnet.comfrontiersin.org |
| Complexity | Simple, easy to maintain | More complex to establish and maintain | frontiersin.org |
Considerations for in vivo Preclinical Animal Models
Following promising in vitro results, preclinical in vivo studies using animal models are a critical step in drug development to gather essential data on a compound's efficacy and its effects within a whole living system. news-medical.netpubpub.org The primary objective is to obtain reasonable evidence that a novel therapy is effective before it can be considered for human clinical trials. pubpub.org
The selection of an appropriate animal model is a paramount consideration, guided by physiological and pathophysiological similarities between the model and the human condition being studied. nih.govresearchgate.net For compounds with cytotoxic properties intended for cancer therapy, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used platform. nih.gov In the context of this compound's leishmanicidal activity, animal models of Leishmania infection would be necessary to evaluate its therapeutic potential against the disease. nih.gov
While this compound's demonstrated in vitro cytotoxicity and leishmanicidal effects strongly support its advancement into in vivo testing, specific studies detailing its evaluation in preclinical animal models are not extensively documented. acs.orgnih.gov The design of such studies would require careful planning, with protocols that recapitulate the intended clinical application as closely as possible. researchgate.netupenn.edu This includes defining appropriate study endpoints, considering the route of administration, and adhering to strict ethical guidelines to ensure the humane treatment of animals. news-medical.netresearchgate.net The validation of findings in a well-chosen animal model is crucial for bridging the gap between laboratory research and clinical application. upenn.edu
Table 3: Key Factors for Selecting an In Vivo Animal Model for a Cytotoxic Compound
| Factor | Description | Importance | Reference |
| Physiological Similarity | The anatomy and physiology of the model should resemble the human target system as closely as possible. | Ensures that the compound's effects on the model are more likely to be translatable to humans. | nih.gov |
| Tumor Engraftment | The ability of the animal to accept and grow human tumor cells (xenografts) if it is immunocompromised. | Essential for studying the efficacy of a cytotoxic agent against human cancers. | nih.gov |
| Metabolism | Similarities in drug metabolism pathways between the animal model and humans. | Affects the compound's bioavailability, efficacy, and potential for generating active or inactive metabolites. | researchgate.net |
| Reproducibility | The model should yield consistent and reproducible results across studies. | Increases the reliability of the preclinical data and the confidence in moving forward to clinical trials. | upenn.edu |
| Ethical Considerations | The choice of model must be justified, and the study designed to minimize animal suffering. | Adherence to ethical standards is a regulatory and moral requirement in preclinical research. | news-medical.net |
| Practicality | Factors such as size, lifespan, cost, and availability of the animal model. | Influences the feasibility and execution of the preclinical study. | nih.gov |
Future Directions and Translational Perspectives for Holacurtine Research
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of Holacurtine remains largely uncharacterized, presenting a significant knowledge gap. Steroidal alkaloids in the Apocynaceae family are known to originate from the steroid precursor pregnenolone (B344588). researchgate.netresearchgate.net The subsequent steps leading to the formation of this compound, which involves the introduction of a nitrogen atom and specific hydroxylations, are yet to be fully elucidated. It is highly probable that a series of uncharacterized enzymes, particularly from the cytochrome P450 superfamily, are involved in the oxidative modifications of the steroid core. nih.gov Cytochrome P450s are well-known for their role in the diversification of specialized metabolites in plants, including other alkaloids within the Apocynaceae family. nih.gov
Identifying and characterizing these novel enzymes and the genes that encode them is a critical step. Such discoveries would not only provide a complete picture of how this compound is synthesized in nature but also open the door to metabolic engineering approaches. By introducing the relevant biosynthetic genes into microbial or plant-based expression systems, it may be possible to produce this compound or its precursors in a controlled and scalable manner.
Development of Novel Synthetic Routes for Scalable Production
The isolation of this compound from its natural plant sources is often low-yielding and impractical for producing the quantities required for extensive preclinical and potential clinical studies. Therefore, the development of efficient and scalable synthetic routes is of paramount importance. Current research into the synthesis of related aminosteroids offers promising strategies that could be adapted for this compound production.
One such approach is the use of modern multi-component reactions, like the microwave-assisted Ugi four-component reaction (Ugi-4CR). benthamdirect.com This method allows for the rapid assembly of complex molecules from simple starting materials in a single step, which could significantly streamline the synthesis of this compound and its analogues. Another promising avenue is biocatalysis, which utilizes enzymes to perform specific chemical transformations with high selectivity. For instance, ω-transaminases have been successfully employed for the synthesis of 17α-aminosteroids, a key structural feature of this compound. researchgate.netresearchgate.net Developing a biocatalytic step for the introduction of the amino group could lead to a more sustainable and efficient manufacturing process. The development of a robust, multi-gram synthetic route is essential to provide sufficient material for advanced testing and potential future clinical trials. mdpi.com
Comprehensive Molecular Profiling of this compound's Interacting Biomolecules
Understanding how this compound exerts its biological effects at the molecular level is fundamental to its development as a therapeutic agent. A crucial aspect of this is the identification and characterization of its direct molecular targets within the cell. In silico docking studies have provided initial clues, suggesting that this compound may interact with Histone Deacetylase 10 (HDAC10). innovareacademics.ininnovareacademics.in This finding is significant as HDACs are a class of enzymes that play a critical role in the regulation of gene expression and are established targets for cancer therapy.
Further experimental validation of this interaction is necessary, utilizing techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and co-immunoprecipitation. A comprehensive molecular profiling, including proteomics and transcriptomics, would help to identify the full spectrum of proteins and pathways that are modulated by this compound treatment. This will not only confirm its mechanism of action but may also reveal potential off-target effects and new therapeutic opportunities.
Exploration of this compound in Combinatorial Therapeutic Strategies
Given its potential interaction with HDAC10, this compound is a strong candidate for use in combination with other anticancer agents. nih.gov Combination therapy is a cornerstone of modern oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. nih.gov HDAC inhibitors, as a class, have shown synergistic effects when combined with various other cancer treatments, including chemotherapy and immunotherapy.
Exploring this compound in combination with existing cancer drugs could reveal synergistic interactions that lead to improved treatment outcomes. For instance, combining this compound with a DNA-damaging agent or an immune checkpoint inhibitor could be a promising strategy. cityofhope.org The rationale is that by modulating gene expression through HDAC inhibition, this compound could sensitize cancer cells to the effects of other therapies. Preclinical studies using cancer cell lines and animal models will be essential to identify the most effective and well-tolerated combination regimens. icr.ac.uk
Advanced Preclinical Development of this compound and its Lead Analogues
Before any new drug candidate can be considered for human trials, it must undergo extensive preclinical evaluation to assess its safety and efficacy. profil.comclinsurggroup.comcriver.comppd.com For this compound and its most promising synthetic analogues, this will involve a standardized series of in vitro and in vivo studies.
Initial preclinical work would focus on lead optimization, where analogues of this compound are synthesized and screened for improved potency, selectivity, and pharmacokinetic properties. nih.gov The most promising lead compounds would then be subjected to a battery of tests, including:
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies: To assess the drug-like properties of the compounds.
In vivo pharmacokinetic studies: To understand how the compounds are absorbed, distributed, metabolized, and eliminated in animal models.
Toxicology studies: To identify any potential toxic side effects and to determine a safe dose range.
Efficacy studies in animal models of disease: To demonstrate that the compounds have the desired therapeutic effect in a living organism.
Successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies and initiating Phase I clinical trials in humans.
Q & A
Q. What computational methodologies are recommended for initial screening of Holacurtine's interaction with HDAC10?
Methodological Answer: Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinity and interacting residues. Validate docking results with consensus scoring metrics (e.g., binding energy ≤−300 kcal/mol) and cross-reference predicted binding pockets using MetaPocket server outputs . For example, this compound's hydrogen bonds with Leu362, Ala363, and Arg658, along with steric interactions with His361, are critical for HDAC10 binding (Table 2) .
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | −300.21 | Leu362, Ala363, Arg658, His361 |
| Periplogenin | −280.45 | His361, Val651, Glu655 |
Q. How can researchers identify knowledge gaps in this compound's pharmacological mechanisms?
Methodological Answer: Conduct a systematic literature review focusing on HDAC10 inhibitors and phytocompounds. Use databases like PubMed with Boolean operators (e.g., "this compound AND HDAC10 NOT cancer therapy") to filter preclinical studies. Prioritize gaps in ion selectivity mechanisms and hydrophobic residue contributions .
Q. What experimental controls are essential for validating this compound's cytotoxicity in vitro?
Methodological Answer: Include positive controls (e.g., SAHA, a known HDAC inhibitor) and negative controls (vehicle-only treatments). Use dose-response curves to calculate IC50 values and validate assays via Western blotting for HDAC10 activity suppression .
Advanced Research Questions
Q. How can contradictions in this compound's binding affinity data across studies be resolved?
Methodological Answer: Perform meta-analysis using standardized docking parameters (e.g., grid box size, force fields) and validate with molecular dynamics (MD) simulations (>100 ns trajectories). Compare RMSD values and binding free energy (MM-PBSA/GBSA) to resolve discrepancies in Arg658 interaction stability .
Q. What strategies optimize this compound's selectivity for HDAC10 over other HDAC isoforms?
Methodological Answer: Design mutagenesis studies targeting HDAC10-specific residues (e.g., Cys670). Use comparative docking against HDAC1/6 isoforms to identify selectivity-determining residues. Employ free energy perturbation (FEP) calculations to quantify residue contributions to binding .
Q. How should researchers design assays to evaluate this compound's epigenetic effects beyond HDAC inhibition?
Methodological Answer: Integrate RNA-seq and ChIP-seq to profile histone acetylation changes. Pair with CRISPR-Cas9 HDAC10 knockout models to isolate this compound-specific effects. Use pathway enrichment analysis (e.g., DAVID, KEGG) to identify off-target pathways .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?
Methodological Answer: Apply nonlinear regression (e.g., sigmoidal dose-response model) in GraphPad Prism. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) .
Q. How can in silico predictions of this compound's pharmacokinetics be experimentally validated?
Methodological Answer: Perform HPLC-based metabolic stability assays in liver microsomes. Compare predicted logP values (e.g., 3.2) with experimental shake-flask determinations. Validate bioavailability via murine PK studies with LC-MS/MS quantification .
Key Tables for Experimental Design
Table 1: HDAC10 Binding Pocket Residues (MetaPocket Prediction)
| Residue | Interaction Type | Contribution to Binding Energy (%) |
|---|---|---|
| Arg658 | Hydrogen bond | 38.7 |
| His361 | Steric | 22.4 |
| Leu362 | Hydrophobic | 18.9 |
Table 2: Post-Translational Modifications Impacting this compound Binding
| Modification Site | Effect on Binding Affinity (ΔG, kcal/mol) |
|---|---|
| Myristoylation | −2.1 |
| Phosphorylation | +1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
